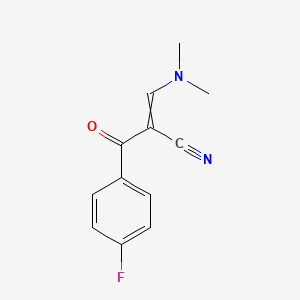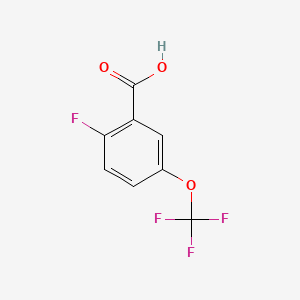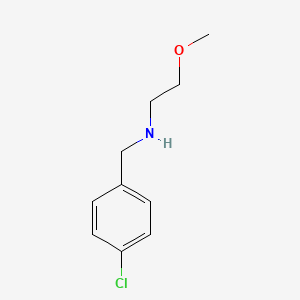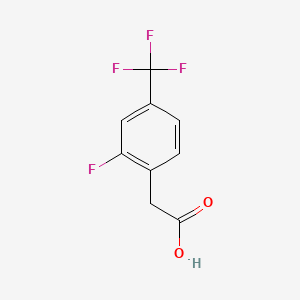
7-(3-羟基-5-氧代环戊-1-烯-1-基)庚酸甲酯
概述
描述
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, commonly known as Methyl 7-oxoheptanoate, is an important organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a cyclic ester of heptanoic acid and 3-hydroxy-5-oxocyclopent-1-en-1-ol, and is a key component in the synthesis of a number of natural products. This compound has been extensively studied in recent years due to its potential as a therapeutic agent and its use in the synthesis of a variety of natural products.
科学研究应用
合成与前列腺素研究
7-(3-羟基-5-氧代环戊-1-烯-1-基)庚酸甲酯是前列腺素类似物米索前列醇合成中的关键中间体 (姜新鹏等,2017)。前列腺素合成经常使用该化合物作为起始点或中间体。例如,它已被用于制备各种前列腺素类似物 (J. H. Babler & Raymond K. Moy,1979),(W. Danikiewicz 等,1986)。
药物合成
该化合物在药物合成领域具有重要意义。例如,它参与了药物研究中一种重要化合物乙基 (±)-(13,15-二脱氧)-16-甲基-9-氧代前列-13(E,Z)、15(E)-二烯酸酯的合成 (N. S. Vostrikov 等,2010)。此外,它的衍生物已显示出作为 HMG-CoA 还原酶抑制剂的潜力,这在胆固醇管理中至关重要 (H. Jendralla 等,1990)。
化学合成与生物活性
在化学合成中,该化合物已被用于创建各种类似物和衍生物,以研究它们的生物活性。例如,它在合成对呼吸道病原体具有有效抗菌活性的新型喹啉衍生物中发挥了作用 (T. Odagiri 等,2013)。此外,它已被用于合成前列腺素中间体的微生物光学拆分,展示了其在化学合成中的多功能性 (W. J. Marsheck & M. Miyano,1973)。
未来方向
The synthesis of “Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate” and its use as a key intermediate in the production of misoprostol is a significant area of research . Future directions could include optimizing the synthesis process to increase yield, or exploring other potential applications of this compound.
作用机制
Target of Action
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known as Norprostol, is a synthetic prostaglandin E1 analog . The primary targets of Norprostol are the prostaglandin E1 receptors located on parietal cells in the stomach and myometrial cells in the uterus .
Mode of Action
Upon binding to its targets, Norprostol exerts its effects by stimulating these receptors. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Norprostol can increase the strength and frequency of contractions and decrease cervical tone .
Biochemical Pathways
The stimulation of prostaglandin receptors by Norprostol leads to a decrease in intracellular cyclic AMP levels, which in turn decreases proton pump activity at the apical surface of the parietal cell . This results in reduced gastric acid secretion. In the uterus, the increased contractions can lead to the expulsion of tissue .
Pharmacokinetics
It is known that norprostol is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity . Unlike the parent compound, this free acid is detectable in plasma .
Result of Action
The result of Norprostol’s action is a decrease in gastric acid secretion in the stomach, which can help prevent gastric ulcers . In the uterus, the increased contractions can lead to the expulsion of tissue, which can be useful in medical procedures such as labor induction and termination of pregnancy .
生化分析
Biochemical Properties
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate plays a crucial role in biochemical reactions, particularly in the synthesis of prostaglandin analogs. It interacts with several enzymes and proteins during its synthesis and subsequent biochemical pathways. For instance, it is involved in the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement, which are essential steps in its synthesis . Additionally, it interacts with sulfuric acid during the methylation process .
Cellular Effects
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a precursor to misoprostol, it can affect prostaglandin receptors and modulate inflammatory responses. This compound has been shown to impact cell function by altering the expression of specific genes involved in inflammation and cellular repair .
Molecular Mechanism
The molecular mechanism of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its interaction with various biomolecules. It binds to specific enzymes, facilitating reactions such as the Friedel-Crafts acylation and Piancatelli rearrangement . These interactions lead to the formation of key intermediates necessary for the synthesis of prostaglandin analogs. Additionally, it may inhibit or activate certain enzymes, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . High doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its conversion to active prostaglandin analogs. These pathways include the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960548 | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40098-26-8 | |
| Record name | Norprostol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)







